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Compound of Interest

Compound Name:
N-(4-Methoxybenzyl)butan-1-

amine

Cat. No.: B135351 Get Quote

This technical guide provides a detailed overview of the spectroscopic data for N-(4-
Methoxybenzyl)butan-1-amine, a compound of interest to researchers, scientists, and

professionals in the field of drug development. This document presents nuclear magnetic

resonance (NMR), infrared (IR), and mass spectrometry (MS) data in a structured format,

alongside detailed experimental protocols.

Spectroscopic Data Summary
The following tables summarize the key spectroscopic data for N-(4-Methoxybenzyl)butan-1-
amine. It is important to note that while the mass spectrometry data is based on experimental

findings, the NMR and IR data are predicted based on the analysis of structurally similar

compounds and established spectroscopic principles, as direct experimental spectra for this

specific molecule are not readily available in the public domain.

Table 1: Predicted ¹H NMR Data (500 MHz, CDCl₃)
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Chemical Shift (δ)
ppm

Multiplicity Integration Assignment

~7.25 d 2H Ar-H (ortho to OCH₃)

~6.85 d 2H Ar-H (meta to OCH₃)

~3.80 s 3H OCH₃

~3.70 s 2H Ar-CH₂-N

~2.60 t 2H N-CH₂-CH₂

~1.50 m 2H CH₂-CH₂-CH₃

~1.35 m 2H NH

~0.90 t 3H CH₂-CH₃

Table 2: Predicted ¹³C NMR Data (125 MHz, CDCl₃)
Chemical Shift (δ) ppm Assignment

~158.5 Ar-C (para to CH₂NH)

~132.0 Ar-C (ipso to CH₂NH)

~129.5 Ar-CH (ortho to OCH₃)

~113.8 Ar-CH (meta to OCH₃)

~55.2 OCH₃

~53.0 Ar-CH₂-N

~49.0 N-CH₂-CH₂

~32.0 CH₂-CH₂-CH₃

~20.5 CH₂-CH₃

~14.0 CH₃

Table 3: Predicted IR Absorption Data
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Wavenumber (cm⁻¹) Intensity Assignment

~3300-3500 Medium, broad N-H stretch (secondary amine)

~3000-3100 Medium Aromatic C-H stretch

~2850-2960 Strong Aliphatic C-H stretch

~1610, 1510 Strong Aromatic C=C stretch

~1245 Strong Aryl-O stretch (asymmetric)

~1175 Medium C-N stretch

~1035 Medium Aryl-O stretch (symmetric)

~830 Strong
para-disubstituted benzene C-

H bend

Table 4: Mass Spectrometry Data (Electron Ionization -
EI)

m/z Relative Intensity Assignment

193 Moderate [M]⁺ (Molecular Ion)

121 High
[M - C₄H₈N]⁺ (Benzylic

cleavage)

72 Moderate [M - C₇H₇O]⁺ (α-cleavage)

Experimental Protocols
The following are generalized experimental protocols for obtaining the spectroscopic data

presented above.

Nuclear Magnetic Resonance (NMR) Spectroscopy
A sample of N-(4-Methoxybenzyl)butan-1-amine (typically 5-10 mg) is dissolved in

approximately 0.7 mL of a deuterated solvent, commonly chloroform-d (CDCl₃), in a 5 mm

NMR tube. The spectrum is recorded on a 500 MHz NMR spectrometer. For the ¹H NMR
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spectrum, a sufficient number of scans are acquired to obtain a good signal-to-noise ratio,

typically 16 or 32 scans. The chemical shifts are referenced to the residual solvent peak (CDCl₃

at 7.26 ppm). For the ¹³C NMR spectrum, a larger number of scans (e.g., 1024 or more) is

typically required due to the lower natural abundance of the ¹³C isotope. Broadband proton

decoupling is used to simplify the spectrum to single lines for each unique carbon atom. The

chemical shifts are referenced to the solvent peak (CDCl₃ at 77.16 ppm).

Infrared (IR) Spectroscopy
For a liquid sample such as N-(4-Methoxybenzyl)butan-1-amine, an attenuated total

reflectance (ATR) IR spectrum is typically acquired. A small drop of the neat liquid is placed

directly onto the ATR crystal (e.g., diamond or germanium). The spectrum is recorded over the

range of 4000-400 cm⁻¹ by co-adding a number of scans (e.g., 32) to improve the signal-to-

noise ratio. A background spectrum of the clean, empty ATR crystal is recorded prior to the

sample measurement and automatically subtracted.

Mass Spectrometry (MS)
The mass spectrum is obtained using a mass spectrometer equipped with an electron

ionization (EI) source. A dilute solution of the sample in a volatile solvent (e.g., methanol or

dichloromethane) is introduced into the instrument, often via a gas chromatograph (GC) for

separation and purification. In the EI source, the sample molecules are bombarded with a

beam of high-energy electrons (typically 70 eV), causing ionization and fragmentation. The

resulting positively charged ions are then accelerated and separated based on their mass-to-

charge ratio (m/z) by a mass analyzer (e.g., a quadrupole). The detector records the

abundance of each ion, generating the mass spectrum.

Visualizations
The following diagrams illustrate the general workflow of spectroscopic analysis and a plausible

mass spectrometry fragmentation pathway for N-(4-Methoxybenzyl)butan-1-amine.
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Caption: General workflow for the spectroscopic analysis of a chemical compound.

Caption: Plausible mass spectrometry fragmentation pathways for N-(4-
Methoxybenzyl)butan-1-amine.

To cite this document: BenchChem. [Spectroscopic Profile of N-(4-Methoxybenzyl)butan-1-
amine: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b135351#spectroscopic-data-of-n-4-methoxybenzyl-
butan-1-amine-nmr-ir-ms]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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